Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a carbamate group, a chlorophenyl group, and a thioether linkage. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester typically involves the reaction of [2-[(4-chlorophenyl)thio]ethyl]amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate ester linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug that releases active compounds upon metabolic activation.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The thioether linkage and chlorophenyl group contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (4-chlorophenyl)-, ethyl ester.
- Carbamic acid, (2-chlorophenyl)-, ethyl ester.
- Carbamic acid, (4-chlorophenyl)-, methyl ester.
Uniqueness
Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate esters and contributes to its specific reactivity and applications.
Properties
CAS No. |
820961-85-1 |
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Molecular Formula |
C13H18ClNO2S |
Molecular Weight |
287.81 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-chlorophenyl)sulfanylethyl]carbamate |
InChI |
InChI=1S/C13H18ClNO2S/c1-13(2,3)17-12(16)15-8-9-18-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
RMAILAGKKBXSRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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